molecular formula C13H15BrN2O3S B4244658 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole

1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole

Cat. No.: B4244658
M. Wt: 359.24 g/mol
InChI Key: VFSRBXIYYYJCOY-UHFFFAOYSA-N
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Description

1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a bromo-substituted phenyl group, an ethoxy group, and a sulfonyl group attached to the imidazole ring

Preparation Methods

The synthesis of 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Ethoxylation: The ethoxy group is introduced via nucleophilic substitution, where an ethoxide ion reacts with the bromo-substituted phenyl compound.

    Sulfonylation: The sulfonyl group is introduced by reacting the ethoxy-substituted phenyl compound with a sulfonyl chloride in the presence of a base such as pyridine.

    Imidazole Formation: The final step involves the cyclization of the intermediate compound with an appropriate reagent to form the imidazole ring.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The sulfonyl group can undergo redox reactions, leading to the formation of sulfoxides or sulfones.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole has found applications in various scientific research fields:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition and receptor binding.

    Medicine: It may serve as a lead compound for the development of new pharmaceuticals with potential therapeutic effects.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or dyes.

Comparison with Similar Compounds

1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole can be compared with other imidazole derivatives, such as:

    1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-1H-imidazole: Lacks the ethyl group at position 2, which may affect its chemical reactivity and biological activity.

    1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-methyl-1H-imidazole: Contains a methyl group instead of an ethyl group, potentially altering its physical and chemical properties.

    1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-phenyl-1H-imidazole: The presence of a phenyl group at position 2 can significantly change its steric and electronic properties.

Properties

IUPAC Name

1-(5-bromo-2-ethoxyphenyl)sulfonyl-2-ethylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O3S/c1-3-13-15-7-8-16(13)20(17,18)12-9-10(14)5-6-11(12)19-4-2/h5-9H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSRBXIYYYJCOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)Br)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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